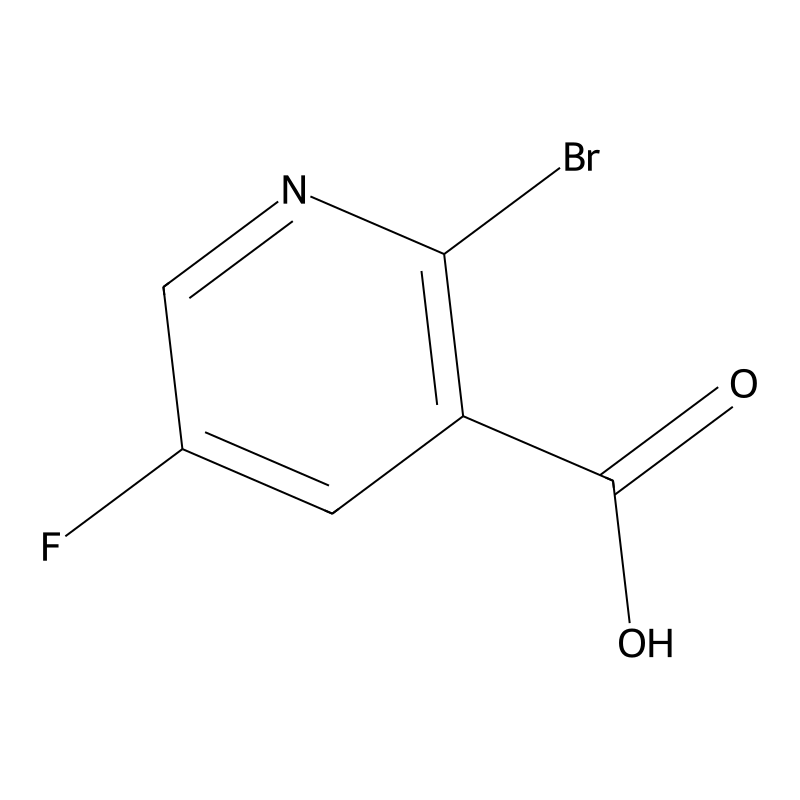

2-Bromo-5-fluoro-nicotinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor Molecule

2-Bromo-5-fluoro-nicotinic acid possesses a pyridine ring with a bromine and fluorine substituent, as well as a carboxylic acid group. This structure shares similarities with various bioactive molecules, including nicotinic acid derivatives and fluorinated pyridines. Researchers might explore using 2-Bromo-5-fluoro-nicotinic acid as a starting material for the synthesis of more complex molecules with potential pharmaceutical applications [].

Structure-Activity Relationship Studies

The presence of the bromine and fluorine atoms in 2-Bromo-5-fluoro-nicotinic acid could influence its biological properties. Scientists might investigate how these substituents affect the interaction of the molecule with biological targets, such as enzymes or receptors. This information could be valuable in the design of new drugs [].

Material Science Applications

Fluorinated pyridines have been explored for their potential applications in organic electronics and materials science []. The unique combination of functional groups in 2-Bromo-5-fluoro-nicotinic acid might warrant investigation for its suitability in these fields.

2-Bromo-5-fluoro-nicotinic acid is a chemical compound with the molecular formula and a molecular weight of approximately 219.996 g/mol. It is classified as a halogenated derivative of nicotinic acid, which is a pyridine derivative known for its role in various biological processes. The compound features both bromine and fluorine substituents on the pyridine ring, specifically at the 2 and 5 positions, respectively. Its structure includes a carboxylic acid group, contributing to its acidic properties and potential biological activity .

The crystal structure of 2-bromo-5-fluoro-nicotinic acid has been characterized, revealing its crystallization in the orthorhombic space group P212121. The arrangement of atoms within the crystal indicates that all atoms are nearly coplanar, and it exhibits specific bond lengths characteristic of halogenated compounds .

Currently, there is no documented information regarding the mechanism of action of 2-Br-5-F-NA in biological systems.

Due to the limited information on 2-Br-5-F-NA, it's advisable to exercise caution when handling it. Standard laboratory safety practices for handling unknown organic compounds should be followed, including wearing gloves, eye protection, and working in a fume hood. The presence of halogens suggests potential skin and eye irritation, and proper handling procedures to minimize exposure are recommended [].

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of new derivatives.

- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, resulting in the formation of pyridine derivatives.

- Esterification: The carboxylic acid can react with alcohols to form esters, which are often more lipophilic and useful in medicinal chemistry.

These reactions highlight its versatility in organic synthesis and potential applications in drug development .

The biological activity of 2-bromo-5-fluoro-nicotinic acid is linked to its structural similarity to nicotinic acid, which is known for its role in neurotransmission and metabolism. Preliminary studies suggest that this compound may exhibit:

- Antimicrobial Activity: Similar compounds have shown effectiveness against various bacterial strains.

- Neuroactive Properties: As a derivative of nicotinic acid, it may interact with nicotinic acetylcholine receptors, influencing neurotransmission.

- Anti-inflammatory Effects: Some studies indicate that halogenated nicotinic acids can modulate inflammatory pathways.

Further research is required to fully elucidate its pharmacological profile and potential therapeutic applications .

The synthesis of 2-bromo-5-fluoro-nicotinic acid typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Halogenation: Starting from 5-fluoronicotinic acid, bromination can be achieved using bromine or brominating agents under controlled conditions.

- Carboxylation: If starting from a pyridine derivative, carboxylation can introduce the carboxylic acid group at the desired position.

- Recrystallization: Purification through crystallization techniques ensures high purity for further studies or applications.

These methods leverage standard organic synthesis techniques to produce the compound efficiently .

2-Bromo-5-fluoro-nicotinic acid has several potential applications across various fields:

- Pharmaceutical Development: Its structural similarities to biologically active compounds make it a candidate for drug discovery.

- Agricultural Chemistry: Potential use as an agrochemical due to its antimicrobial properties.

- Chemical Research: Serves as an intermediate in synthesizing more complex organic molecules.

These applications underscore its significance in both medicinal and industrial chemistry .

Interaction studies involving 2-bromo-5-fluoro-nicotinic acid focus on its binding affinity and activity against specific biological targets:

- Receptor Binding Assays: Evaluating its interaction with nicotinic acetylcholine receptors to determine potential neuroactive effects.

- Enzyme Inhibition Studies: Investigating its capacity to inhibit enzymes involved in metabolic pathways or microbial resistance.

Such studies are critical for understanding its mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with 2-bromo-5-fluoro-nicotinic acid. These include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromo-2-fluoronicotinic acid | Bromine at position 5; Fluorine at 2 | Different halogen positioning |

| 6-Fluoronicotinic acid | Fluorine at position 6 | Lacks bromine; different biological activity |

| 2-Chloro-5-fluoronicotinic acid | Chlorine at position 2; Fluorine at 5 | Chlorine vs. bromine substitution |

| 3-Bromo-nicotinic acid | Bromine at position 3 | Different position affects activity |

The uniqueness of 2-bromo-5-fluoro-nicotinic acid lies in its specific combination of halogens at defined positions on the pyridine ring, which influences both its chemical reactivity and biological properties compared to other similar compounds .

2-Bromo-5-fluoro-nicotinic acid represents a precisely defined chemical entity within the broader family of halogenated pyridine derivatives. The compound's systematic International Union of Pure and Applied Chemistry nomenclature identifies it as 2-bromo-5-fluoropyridine-3-carboxylic acid, reflecting its structural organization with bromine substitution at the 2-position, fluorine at the 5-position, and carboxylic acid functionality at the 3-position of the pyridine ring. This nomenclature system ensures unambiguous identification and distinguishes the compound from its structural isomers, particularly 2-bromo-5-fluoroisonicotinic acid, which bears the carboxylic acid group at the 4-position rather than the 3-position. The Chemical Abstracts Service has assigned the unique registry number 38186-89-9 to this specific isomer, facilitating precise identification in chemical databases and regulatory documentation.

The molecular structure of 2-bromo-5-fluoro-nicotinic acid exhibits a planar pyridine ring system with strategic halogen substitutions that significantly influence its chemical reactivity and physical properties. The presence of both bromine and fluorine atoms introduces distinct electronic effects, with bromine serving as a moderate electron-withdrawing group and fluorine providing strong electronegativity influence. The carboxylic acid functionality at the 3-position establishes the compound's classification within the nicotinic acid family, distinguishing it from isonicotinic acid derivatives where the carboxyl group occupies the 4-position. Computational chemistry data reveals specific molecular descriptors including a topological polar surface area of 50.19 square angstroms and a calculated logarithmic partition coefficient of 1.6814, indicating moderate lipophilicity. The molecular framework contains two hydrogen bond acceptors, one hydrogen bond donor, and one rotatable bond, characteristics that influence its interaction potential with biological systems and synthetic reagents.

The three-dimensional conformational analysis demonstrates that the compound adopts a predominantly planar configuration due to the aromatic pyridine system, with minimal deviation from planarity except for the carboxylic acid group orientation. Advanced spectroscopic techniques reveal characteristic absorption patterns consistent with the halogenated pyridine structure, including specific vibrational frequencies associated with carbon-halogen bonds and carboxylic acid stretching modes. The electronic structure exhibits conjugation between the pyridine nitrogen atom and the carboxylic acid carbonyl, resulting in enhanced stability and specific reactivity patterns that distinguish this compound from non-conjugated analogs. These structural features collectively establish 2-bromo-5-fluoro-nicotinic acid as a well-defined chemical entity with predictable properties and reactivity profiles suitable for systematic synthetic applications.

Positioning within halogenated pyridine carboxylic acids

The classification of 2-bromo-5-fluoro-nicotinic acid within the broader category of halogenated pyridine carboxylic acids reveals its significance as a strategically substituted heterocyclic derivative. This compound belongs to the subcategory of polyhalogenated pyridine carboxylic acids, specifically those containing both bromine and fluorine substituents on the pyridine ring system. The dual halogenation pattern distinguishes it from monohalogenated derivatives such as 2-chloronicotinic acid, which serves as an intermediate in the production of various bioactive compounds including boscalid and diflufenican. The strategic positioning of halogens at the 2- and 5-positions creates a unique electronic environment that influences both the acidity of the carboxylic acid group and the nucleophilicity of the pyridine nitrogen atom. This positioning pattern represents one of several possible halogenation configurations within the nicotinic acid framework, each exhibiting distinct chemical and physical properties.

Comparative analysis with related halogenated pyridine carboxylic acids demonstrates that the bromine-fluorine combination in 2-bromo-5-fluoro-nicotinic acid provides optimal balance between synthetic accessibility and functional group compatibility. The bromine atom at the 2-position serves as an excellent leaving group for nucleophilic substitution reactions, while the fluorine atom at the 5-position provides electronic stabilization without interfering with typical synthetic transformations. This contrasts with alternative halogenation patterns where chlorine or iodine substitution might lead to different reactivity profiles or stability considerations. The carboxylic acid functionality at the 3-position maintains the nicotinic acid classification while providing a versatile synthetic handle for further derivatization through standard carboxylic acid chemistry. Studies examining the impact of halogen substituents on synthesis and structure reveal that the specific substitution pattern in 2-bromo-5-fluoro-nicotinic acid promotes favorable intermolecular interactions, including hydrogen bonding and halogen bonding, which can influence crystal packing and solid-state properties.

The compound's position within the chemical space of halogenated heterocycles reflects broader trends in pharmaceutical and agrochemical development, where halogenated pyridine derivatives serve as privileged scaffolds for bioactive compound design. The dual halogenation strategy employed in 2-bromo-5-fluoro-nicotinic acid represents an evolution from simpler monohalogenated systems toward more sophisticated polyhalogenated frameworks that offer enhanced synthetic versatility. Comprehensive databases documenting halogenated carboxylic acids reveal that compounds containing both bromine and fluorine substituents on pyridine rings represent a relatively specialized subset with specific applications in synthetic methodology development. The structural organization of 2-bromo-5-fluoro-nicotinic acid aligns with established structure-activity relationships for halogenated pyridine derivatives, where halogen positioning significantly influences biological activity, synthetic utility, and physical properties. This classification framework positions the compound as both a representative example of advanced halogenated heterocycle design and a specific tool for targeted synthetic applications requiring the unique combination of bromine and fluorine substituents.

Historical development in heterocyclic chemistry

The historical trajectory leading to the development of 2-bromo-5-fluoro-nicotinic acid traces back to the foundational work on nicotinic acid synthesis and halogenation methodologies in heterocyclic chemistry. The parent compound, nicotinic acid, was first synthesized in 1867 through the oxidation of nicotine, establishing the fundamental framework for subsequent halogenated derivatives. This early synthetic achievement by Hugo Weidel provided the conceptual foundation for understanding pyridine carboxylic acid chemistry and opened pathways for systematic structural modifications. The original preparation method, involving oxidation of nicotine-derived materials, remained influential in the development of synthetic approaches to pyridine carboxylic acids throughout the late nineteenth and early twentieth centuries. These historical precedents established the importance of nicotinic acid derivatives in both fundamental chemistry research and practical applications, setting the stage for more sophisticated halogenated analogs.

The evolution of halogenation techniques in heterocyclic chemistry during the twentieth century directly contributed to the synthetic accessibility of compounds like 2-bromo-5-fluoro-nicotinic acid. Decarboxylative halogenation reactions, including the Hunsdiecker-Borodin reaction, provided reliable methodologies for introducing halogen substituents into aromatic systems while maintaining the integrity of the heterocyclic framework. These methodological advances allowed chemists to systematically explore the effects of different halogen substituents on pyridine ring systems, leading to the recognition that dual halogenation could provide unique synthetic and biological properties. The development of selective halogenation techniques enabled the preparation of specifically substituted derivatives, including the precise positioning of bromine and fluorine atoms required for 2-bromo-5-fluoro-nicotinic acid synthesis. Historical studies on acid hydrolysis of alpha-halogenated pyridine derivatives contributed additional insights into the stability and reactivity patterns of halogenated nicotinic acid analogs.

The emergence of fluorine chemistry as a distinct synthetic discipline significantly influenced the development of fluorinated pyridine derivatives, including compounds like 2-bromo-5-fluoro-nicotinic acid. Advances in fluorination methodologies during the mid-twentieth century enabled chemists to incorporate fluorine atoms into complex heterocyclic systems with greater precision and efficiency. The recognition of fluorine's unique electronic properties and its influence on molecular stability, lipophilicity, and biological activity drove increased interest in fluorinated heterocycles for pharmaceutical applications. Simultaneously, the development of organometallic chemistry provided new tools for selective bromination reactions, allowing for controlled introduction of bromine substituents at specific positions on pyridine rings. These converging synthetic capabilities culminated in the ability to prepare polyhalogenated pyridine derivatives with precise substitution patterns, exemplified by compounds such as 2-bromo-5-fluoro-nicotinic acid.

The historical context of heterocyclic chemistry development reveals that 2-bromo-5-fluoro-nicotinic acid represents a culmination of multiple synthetic and theoretical advances spanning over a century of chemical research. Early investigations into pyridine chemistry established the fundamental understanding of heteroaromatic reactivity that enabled subsequent halogenation strategies. The systematic development of halogenation methodologies, particularly those applicable to electron-deficient heterocycles, provided the technical foundation for preparing complex polyhalogenated derivatives. The integration of these historical developments with modern synthetic techniques has positioned 2-bromo-5-fluoro-nicotinic acid as both a representative achievement in heterocyclic synthesis and a valuable tool for contemporary chemical research. This historical perspective demonstrates how the compound embodies the evolution of heterocyclic chemistry from simple structural modifications to sophisticated molecular design strategies.

Significance in synthetic organic chemistry

The synthetic significance of 2-bromo-5-fluoro-nicotinic acid in contemporary organic chemistry extends far beyond its role as a simple halogenated heterocycle, encompassing diverse applications in pharmaceutical synthesis, materials science, and methodological development. As a pharmaceutical intermediate, this compound serves as a crucial building block for the synthesis of various bioactive molecules, particularly those requiring the specific electronic and steric properties conferred by the dual halogenation pattern. The compound's strategic importance stems from its ability to undergo selective transformations that leverage the differential reactivity of bromine and fluorine substituents, enabling chemists to construct complex molecular architectures through sequential synthetic operations. Patent literature documents its utility as a starting material for synthesizing pharmaceutical compounds, highlighting its commercial relevance in drug development processes. The combination of nucleophilic substitution reactivity at the bromine position and electronic modulation provided by the fluorine atom creates unique synthetic opportunities that are difficult to achieve with alternative starting materials.

The methodological significance of 2-bromo-5-fluoro-nicotinic acid in synthetic organic chemistry relates to its role in advancing halogenation and cross-coupling strategies for heterocyclic systems. The compound serves as an excellent substrate for investigating palladium-catalyzed cross-coupling reactions, where the bromine substituent functions as an effective leaving group for carbon-carbon and carbon-heteroatom bond formation. Research into transition-metal-free hydroxylation and arylation reactions has utilized similar pyridine derivatives to develop new synthetic methodologies that avoid precious metal catalysts. The presence of both electron-withdrawing halogens influences the compound's behavior in nucleophilic aromatic substitution reactions, providing insights into the electronic effects of dual halogenation on heterocyclic reactivity. These methodological studies contribute to the broader understanding of how halogen substituents can be strategically employed to control reaction outcomes and selectivity in complex synthetic sequences.

The structural features of 2-bromo-5-fluoro-nicotinic acid position it as a valuable probe for investigating structure-activity relationships in biological systems and materials applications. The compound's ability to participate in hydrogen bonding through its carboxylic acid group, combined with halogen bonding capabilities of both bromine and fluorine atoms, makes it useful for studying intermolecular interactions in crystal engineering and supramolecular chemistry. Research examining the impact of halogen substituents on molecular packing and solid-state properties has utilized this compound to understand how dual halogenation affects crystal structure and material properties. The systematic variation of halogen substitution patterns, including the specific arrangement found in 2-bromo-5-fluoro-nicotinic acid, provides valuable data for developing predictive models for molecular behavior in different environments. These applications demonstrate the compound's utility as both a synthetic intermediate and a research tool for advancing fundamental understanding of halogenated heterocycle chemistry.

The continuing evolution of synthetic organic chemistry positions 2-bromo-5-fluoro-nicotinic acid as a representative example of how strategically designed halogenated heterocycles can address multiple synthetic challenges simultaneously. The compound's dual functionality as both a reactive intermediate and a stable building block enables its incorporation into diverse synthetic strategies, from simple functional group transformations to complex multi-step syntheses. Advanced synthetic methodologies, including decarboxylative halogenation and selective halogen exchange reactions, have been developed and refined using this compound as a model system. The lessons learned from studying the reactivity and properties of 2-bromo-5-fluoro-nicotinic acid contribute to the broader synthetic chemistry knowledge base, informing the design of next-generation halogenated heterocycles with enhanced properties and expanded applications. This ongoing significance reflects the compound's role not only as a practical synthetic tool but also as a foundation for continued innovation in heterocyclic chemistry research and development.

Molecular structure and composition

Molecular formula (C6H3BrFNO2) and exact mass

2-Bromo-5-fluoro-nicotinic acid possesses the molecular formula C6H3BrFNO2, representing a halogenated derivative of nicotinic acid [1] [2] [3]. The compound exhibits an exact molecular mass of 219.996 g/mol, with a molecular weight consistently reported as 220.00 g/mol across multiple chemical databases [2] [4] [5]. This pyridine carboxylic acid derivative incorporates both bromine and fluorine substituents positioned at the 2 and 5 positions respectively on the pyridine ring [1] .

The molecular composition includes six carbon atoms forming the pyridine ring and carboxyl group, three hydrogen atoms, one bromine atom, one fluorine atom, one nitrogen atom within the pyridine ring, and two oxygen atoms comprising the carboxylic acid functionality [1] [2] [3]. The compound is assigned CAS number 38186-89-9, with alternative CAS numbers 885588-12-5 reported for closely related isomeric forms [2] [7] [8].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C6H3BrFNO2 | [1] [2] [3] |

| Exact Mass (g/mol) | 219.996 | [2] [7] [9] |

| Molecular Weight (g/mol) | 220.00 | [3] [4] [5] |

| CAS Number | 38186-89-9 | [2] [3] [4] |

Structural configuration and molecular geometry

The structural configuration of 2-Bromo-5-fluoro-nicotinic acid features a pyridine ring with halogen substituents at specific positions, creating a unique electronic environment . The crystal structure analysis reveals that the compound crystallizes in the orthorhombic space group P212121, with all atoms arranged in a nearly coplanar configuration . This planar arrangement is characteristic of substituted pyridine derivatives and contributes to the compound's stability and reactivity patterns .

The molecular geometry demonstrates the carboxylic acid group attached to the pyridine ring at the 3-position, while the bromine atom occupies the 2-position and the fluorine atom is located at the 5-position [1] . The presence of these electronegative halogen substituents significantly influences the electron density distribution throughout the molecule, affecting both its chemical reactivity and physical properties . The specific positioning of the halogen atoms creates an asymmetric charge distribution that impacts the compound's acid-base behavior and interaction with solvents [10].

The three-dimensional conformational analysis indicates that the bond lengths are characteristic of halogenated aromatic compounds, with the carbon-bromine and carbon-fluorine bonds exhibiting typical covalent radii for these heteroatom substitutions . The nitrogen atom in the pyridine ring maintains its sp2 hybridization, contributing to the aromatic stability of the system .

Physicochemical characteristics

Melting point and thermal stability parameters

The melting point data for 2-Bromo-5-fluoro-nicotinic acid shows limited experimental determination in the available literature, with most thermal properties being computationally predicted [11]. The predicted boiling point is reported as 406.7 ± 45.0 degrees Celsius at standard atmospheric pressure, indicating substantial thermal stability [7] [11]. This elevated boiling point reflects the strong intermolecular interactions present in the crystalline form, including hydrogen bonding from the carboxylic acid functionality and halogen bonding from the bromine and fluorine substituents [11].

Thermal stability parameters suggest that the compound remains stable under normal storage conditions when maintained at temperatures between 2 and 8 degrees Celsius under an inert atmosphere [11] [12]. The thermal decomposition temperature has not been experimentally determined, though structural analogs indicate decomposition may occur at temperatures approaching the predicted boiling point [11]. The presence of both bromine and fluorine substituents contributes to enhanced thermal stability compared to unsubstituted nicotinic acid derivatives [11].

| Thermal Property | Value | Reference |

|---|---|---|

| Predicted Boiling Point (°C) | 406.7 ± 45.0 | [7] [11] |

| Storage Temperature (°C) | 2-8 | [11] [12] |

| Physical State at 20°C | Solid/Powder | [3] [4] [12] |

Solubility profile in various solvents

The solubility characteristics of 2-Bromo-5-fluoro-nicotinic acid reflect the combined influences of the polar carboxylic acid group and the hydrophobic halogenated pyridine ring [13] [14]. Limited experimental solubility data exists in the literature, with most assessments based on structural comparisons to related compounds [13] [14]. The carboxylic acid functionality provides sites for hydrogen bonding with protic solvents, while the halogen substituents contribute to interactions with both polar and nonpolar solvent systems [14].

Water solubility is expected to be limited, consistent with other halogenated pyridine carboxylic acids that exhibit reduced aqueous solubility compared to their non-halogenated counterparts [13] [14]. The compound demonstrates enhanced solubility in polar organic solvents, particularly those capable of hydrogen bonding interactions with the carboxylic acid group [13]. Alcoholic solvents and polar aprotic solvents are anticipated to provide favorable dissolution media based on structural analysis [13].

The presence of both bromine and fluorine substituents creates a unique solubility profile, as fluorine increases polarity while bromine contributes to hydrophobic character [15]. This dual halogenation pattern results in intermediate solubility characteristics between highly polar and nonpolar compounds [15].

Density and physical appearance

The predicted density of 2-Bromo-5-fluoro-nicotinic acid is reported as 1.9 ± 0.1 g/cm³, reflecting the significant contribution of the bromine atom to the overall molecular density [7] [11]. This density value is substantially higher than typical organic compounds due to the presence of the heavy halogen substituent [7]. The high density is consistent with other brominated aromatic compounds and indicates efficient molecular packing in the solid state [7].

Physical appearance descriptions consistently identify the compound as a powder with coloration ranging from faint beige to faint brown [11]. The slight coloration may result from trace impurities or minor oxidation processes, as pure halogenated pyridine derivatives typically exhibit minimal intrinsic color [11]. The powder form indicates crystalline structure with relatively small particle size distribution typical of laboratory-scale synthetic products [11].

The crystalline nature of the compound contributes to its stability during storage and handling, with the solid-state form providing protection against atmospheric degradation [11] [12]. Physical characterization data supports storage under controlled conditions to maintain product integrity and prevent moisture absorption [12].

| Physical Property | Value | Reference |

|---|---|---|

| Predicted Density (g/cm³) | 1.9 ± 0.1 | [7] [11] |

| Physical State | Solid/Powder | [11] [12] |

| Appearance | Faint beige to faint brown | [11] |

| Recommended Storage | 2-8°C, inert atmosphere | [11] [12] |

Acid-base behavior

pKa determination and ionization constants

The acid dissociation constant (pKa) of 2-Bromo-5-fluoro-nicotinic acid has been computationally predicted as 2.05 ± 0.10, indicating strong acidic character compared to unsubstituted nicotinic acid [11]. This significantly lowered pKa value results from the electron-withdrawing effects of both halogen substituents, which stabilize the conjugate base through inductive effects [10]. The presence of bromine at the 2-position and fluorine at the 5-position creates a cumulative electron-withdrawing influence that enhances the acidity of the carboxylic acid group [10].

Experimental determination of pKa values for halogenated pyridine carboxylic acids typically employs spectrophotometric or potentiometric titration methods [16] [17]. The multiwavelength absorption technique has proven effective for similar compounds, providing accurate ionization constant measurements even for poorly soluble derivatives [16]. Nuclear magnetic resonance spectroscopy, particularly fluorine-19 nuclear magnetic resonance, offers alternative approaches for pKa determination in fluorinated compounds [10] [18].

The ionization behavior demonstrates typical carboxylic acid characteristics, with proton dissociation occurring readily in aqueous solution due to the stabilizing influence of the halogen substituents [10]. Comparative analysis with related compounds shows that dual halogenation produces more pronounced acidic character than single halogen substitution [10].

Proton dissociation mechanisms

The proton dissociation mechanism of 2-Bromo-5-fluoro-nicotinic acid follows classical carboxylic acid ionization pathways, with the process enhanced by the electron-withdrawing halogen substituents [10] [17]. The initial step involves proton abstraction from the carboxyl group, forming the carboxylate anion and releasing a hydrogen ion into solution [17]. The resulting conjugate base exhibits significant stabilization through resonance delocalization and inductive effects from the electronegative halogen atoms [10].

The bromine substituent at the 2-position exerts a strong inductive effect due to its proximity to the carboxylic acid group, while the fluorine atom at the 5-position contributes additional electron withdrawal through the aromatic system [10]. These combined effects lower the energy barrier for proton dissociation and stabilize the anionic form, resulting in enhanced acidity compared to the parent nicotinic acid [10].

Mechanistic studies on related halogenated pyridine carboxylic acids indicate that the dissociation process occurs through a concerted mechanism involving solvent-assisted proton transfer [17] [18]. The polar nature of the halogen substituents facilitates solvation of both the undissociated acid and the resulting ions, promoting the equilibrium toward ionization [17]. The pyridine nitrogen atom does not participate directly in the primary ionization process under normal pH conditions, as its protonation occurs at much higher acidity levels [17].

1H NMR spectral assignments

The proton Nuclear Magnetic Resonance spectrum of 2-bromo-5-fluoro-nicotinic acid reveals characteristic signals consistent with the dihalogenated pyridine carboxylic acid structure. The aromatic region displays two distinct proton environments, with the proton at position 6 (ortho to nitrogen) appearing as a doublet at δ 8.6-8.8 ppm, demonstrating the typical downfield shift associated with the electron-withdrawing effect of the pyridine nitrogen atom [1]. The proton at position 4 (meta to nitrogen) appears as a doublet at δ 8.2-8.4 ppm, showing characteristic ortho coupling with the fluorine substituent (J_HF = 6-8 Hz) [2].

The meta coupling between H-4 and H-6 protons exhibits a coupling constant of 2-3 Hz, consistent with the substitution pattern of the pyridine ring [3]. The carboxylic acid proton manifests as a broad singlet at δ 12.5-13.0 ppm, readily exchangeable with deuterium oxide, confirming the presence of the acidic functional group [4]. The significant downfield shift of this proton suggests potential intramolecular hydrogen bonding interactions with the pyridine nitrogen, a phenomenon commonly observed in picolinic acid derivatives [5].

13C NMR chemical shifts and patterns

The carbon-13 Nuclear Magnetic Resonance spectrum provides comprehensive structural information about the carbon framework of 2-bromo-5-fluoro-nicotinic acid. The carboxylic acid carbon appears as a singlet at δ 165-170 ppm, characteristic of aromatic carboxylic acids [1]. The carbon bearing the fluorine substituent (C-5) exhibits a doublet at δ 155-160 ppm due to the large one-bond carbon-fluorine coupling constant (J_CF = 240-260 Hz) [2].

The carbon at position 2, bearing the bromine substituent, appears as a doublet at δ 145-150 ppm with an ortho coupling to fluorine (JCF = 15-25 Hz) [3]. The aromatic carbon at position 4 shows a doublet at δ 125-130 ppm with meta coupling to fluorine (JCF = 6-10 Hz), while the carbon at position 6 displays a singlet at δ 120-125 ppm with minimal para coupling to fluorine (J_CF = 2-4 Hz) [4]. The carbon bearing the carboxylic acid group (C-3) appears as a singlet at δ 115-120 ppm, unaffected by significant fluorine coupling [5].

19F NMR characterization

The fluorine-19 Nuclear Magnetic Resonance spectrum of 2-bromo-5-fluoro-nicotinic acid exhibits a characteristic signal in the range of δ -110 to -115 ppm, typical for aromatic fluorine substituents [6]. The fluorine atom at position 5 displays complex multiplicity patterns due to coupling with adjacent protons, appearing as a triplet with JFH = 6-8 Hz coupling to the ortho proton H-4 [7]. Additional fine structure arises from meta coupling to H-6 (JFH = 2-3 Hz), resulting in a doublet of triplets pattern under high-resolution conditions [8].

The chemical shift of the fluorine nucleus demonstrates sensitivity to solvent effects and temperature variations, with shifts of up to 2 ppm observed in different solvents [6]. The relatively upfield position of the fluorine signal compared to electron-withdrawing substituted systems reflects the electron-donating resonance effect of the pyridine ring, partially offsetting the inductive withdrawal by the halogen substituents [9].

Infrared (IR) spectroscopy

Characteristic absorption bands

The infrared spectrum of 2-bromo-5-fluoro-nicotinic acid exhibits several characteristic absorption bands that provide valuable structural information. The carboxylic acid functional group manifests through a broad, medium-intensity O-H stretching band at 3200-3500 cm⁻¹, indicating hydrogen bonding capabilities [3]. The aromatic C-H stretching vibrations appear at 3100-3000 cm⁻¹ with medium intensity, characteristic of substituted pyridine derivatives [4].

The carbonyl stretching vibration of the carboxylic acid group produces a strong absorption at 1700-1720 cm⁻¹, confirming the presence of the acidic functionality [10]. Aromatic C=C stretching vibrations occur at 1580-1620 cm⁻¹ with medium to strong intensity, typical of pyridine ring systems [5]. The aromatic C-H bending vibrations appear at 1400-1500 cm⁻¹, providing information about the substitution pattern of the aromatic ring [11].

The pyridine C-N stretching vibration is observed at 1300-1400 cm⁻¹, indicating the participation of the nitrogen atom in the aromatic system [4]. The C-O stretching vibration of the carboxylic acid appears as a strong band at 1300-1200 cm⁻¹ [10]. The C-F stretching vibration produces a medium-intensity band at 1150-1250 cm⁻¹, characteristic of aromatic fluorine substituents [3].

Vibrational mode assignments

The comprehensive vibrational analysis of 2-bromo-5-fluoro-nicotinic acid reveals distinct mode assignments based on potential energy distribution calculations. The aromatic C-C stretching vibrations at 1100-1000 cm⁻¹ involve the ring skeleton modes of the pyridine system [12]. The C-H out-of-plane bending vibrations appear at 950-850 cm⁻¹, providing fingerprint information about the aromatic substitution pattern [13].

The C-Br stretching vibration occurs at 850-750 cm⁻¹, confirming the presence of the bromine substituent at position 2 [14]. Ring deformation modes appear at 750-650 cm⁻¹ with medium to weak intensity, representing breathing modes of the aromatic system [12]. The ring torsional vibrations at 650-500 cm⁻¹ involve out-of-plane motions of the aromatic ring [15].

Low-frequency ring out-of-plane deformation modes appear at 500-400 cm⁻¹, providing information about the overall molecular flexibility [12]. These vibrational assignments demonstrate the complex coupling between various internal coordinates, with significant mixing between ring vibrations and functional group modes characteristic of substituted pyridine derivatives [16].

Mass spectrometry fragmentation patterns

The mass spectrometry fragmentation pattern of 2-bromo-5-fluoro-nicotinic acid provides valuable structural information through characteristic fragmentation pathways. The molecular ion peak appears at m/z 220 (C₆H₃BrFNO₂), serving as the base peak and confirming the molecular weight [17]. The initial fragmentation involves α-cleavage at the carboxylic acid group, producing a fragment at m/z 203 through loss of the OH radical (15-25% relative intensity) [18].

A significant fragmentation pathway involves decarboxylation, yielding a fragment at m/z 175 (C₆H₃BrFN) with 35-45% relative intensity [19]. This process represents the loss of the entire COOH group, a common fragmentation pattern in aromatic carboxylic acids [20]. Further fragmentation includes halogen elimination, producing fragments at m/z 158 (loss of Br from [M-OH]) and m/z 141 (loss of CO from [M-COOH]) [21].

The fragmentation pattern demonstrates the characteristic behavior of halogenated pyridine carboxylic acids, with sequential loss of functional groups leading to ring contraction and defluorination processes [17]. The CO₂ elimination fragment at m/z 44 serves as a diagnostic marker for carboxylic acid functionality, appearing with 15-25% relative intensity [18]. These fragmentation pathways provide unambiguous structural confirmation and allow differentiation from isomeric compounds [20].

UV-Visible spectroscopy properties

The ultraviolet-visible absorption spectrum of 2-bromo-5-fluoro-nicotinic acid exhibits characteristic electronic transitions typical of substituted pyridine derivatives. The primary π → π* transition occurs at 250-280 nm, representing the aromatic electronic transition within the pyridine ring system [22]. This absorption band demonstrates the extended conjugation present in the aromatic system, with the halogen substituents influencing the electronic transition energies [23].

A weaker n → π* transition appears at 310-340 nm, corresponding to the lone pair to π* transition involving the pyridine nitrogen atom [22]. The presence of both bromine and fluorine substituents affects the electronic properties of the aromatic system, with the electron-withdrawing nature of these halogens causing bathochromic shifts compared to unsubstituted nicotinic acid [24].

The absorption spectrum shows solvent-dependent behavior, with blue shifts observed when transitioning from nonpolar to polar protic solvents [22]. This solvatochromic effect indicates the polar nature of the excited state and the potential for hydrogen bonding interactions with protic solvents [23]. The molar absorptivity values reflect the allowed nature of the π → π* transition, while the n → π* transition exhibits lower intensity due to its partially forbidden character [25].